N-methoxyformamide N-methoxyformamide
Brand Name: Vulcanchem
CAS No.: 34005-41-9
VCID: VC3835029
InChI: InChI=1S/C2H5NO2/c1-5-3-2-4/h2H,1H3,(H,3,4)
SMILES: CONC=O
Molecular Formula: C2H5NO2
Molecular Weight: 75.07 g/mol

N-methoxyformamide

CAS No.: 34005-41-9

Cat. No.: VC3835029

Molecular Formula: C2H5NO2

Molecular Weight: 75.07 g/mol

* For research use only. Not for human or veterinary use.

N-methoxyformamide - 34005-41-9

Specification

CAS No. 34005-41-9
Molecular Formula C2H5NO2
Molecular Weight 75.07 g/mol
IUPAC Name N-methoxyformamide
Standard InChI InChI=1S/C2H5NO2/c1-5-3-2-4/h2H,1H3,(H,3,4)
Standard InChI Key BYYUJTPNKCFZST-UHFFFAOYSA-N
SMILES CONC=O
Canonical SMILES CONC=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-Methoxyformamide (C₂H₅NO₂) features a formamide backbone where the nitrogen atom is substituted with a methoxy group (–OCH₃). The planar amide group and the methoxy substituent create a polar molecule with a dipole moment of approximately 3.2 D, calculated from its SMILES representation (CONC=O) . The molecule’s geometry allows for resonance stabilization between the carbonyl oxygen and the nitrogen lone pair, though the methoxy group slightly distorts this conjugation due to steric and electronic effects .

Physicochemical Data

Table 1 summarizes key physicochemical parameters derived from experimental and computational studies:

PropertyValueSource
Molecular Weight75.06660 g/mol
Exact Mass75.03200 g/mol
PSA (Polar Surface Area)41.82 Ų
LogP (Partition Coefficient)0.134
Boiling PointNot reported
DensityNot reported

The compound’s moderate LogP value indicates balanced hydrophilicity and lipophilicity, making it soluble in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile . Its high polar surface area (41.82 Ų) suggests strong hydrogen-bonding capacity, which influences its reactivity in nucleophilic substitutions .

Synthesis and Manufacturing

Historical Synthesis

The earliest documented synthesis, reported by Biddle in 1905, involves the reaction of formamide with methoxyamine under acidic conditions :

HCONH2+NH2OCH3H+HCON(H)OCH3+NH3\text{HCONH}_2 + \text{NH}_2\text{OCH}_3 \xrightarrow{\text{H}^+} \text{HCON(H)OCH}_3 + \text{NH}_3

This method yielded N-methoxyformamide with ~65% efficiency but required prolonged reaction times (48–72 hours) and generated ammonia as a byproduct .

Modern Approaches

Recent patents describe catalytic dehydrogenation strategies akin to those used for N-methylformamide production . For example, methanol vapor is dehydrogenated over a Cu-Zn-Al oxide catalyst at 150–350°C to form methyl formate, which subsequently reacts with methoxyamine in a two-step process . This method achieves higher yields (≥80%) and enables continuous production, though catalyst deactivation remains a challenge after ~2 years of use .

Applications in Organic Synthesis

Carbamoylation Reagent

N-Methoxyformamide serves as a precursor in the synthesis of N-(diethylcarbamoyl) derivatives, which are pivotal in constructing ureas and carbamates . For instance, its reaction with diethylamine under mild conditions (20–60°C, 0.1–0.6 MPa) produces N-(diethylcarbamoyl)-N-methoxyformamide, a key intermediate in agrochemical manufacturing .

Solvent Properties

With a dielectric constant of ~35, N-methoxyformamide acts as a polar aprotic solvent in reactions requiring high polarity but low conductivity, such as electrochemical synthesis and polymer electrolyte formulations . Its amphiprotic nature facilitates the stabilization of zwitterionic intermediates in peptide coupling reactions .

Future Perspectives

Green Chemistry Innovations

Advances in catalytic systems, such as non-noble metal catalysts or enzymatic amidation, may improve the sustainability of N-methoxyformamide production. Pilot-scale studies using bio-based methoxyamine precursors could reduce reliance on petrochemical feedstocks .

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